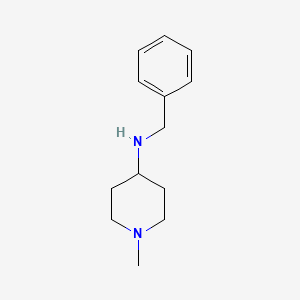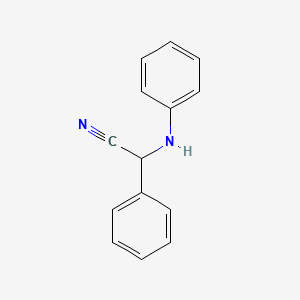
4-(ピリジン-4-イル)チアゾール-4-カルボン酸
概要
説明
2-(4-Pyridyl)thiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H5N2O2S and a molecular weight of 205.21 g/mol . It is used as a pharmaceutical intermediate and in the field of organic synthesis . The compound is known for its ability to form architectures with pyridinium and bind ligands, making it valuable in various scientific applications .
科学的研究の応用
2-(4-Pyridyl)thiazole-4-carboxylic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals
作用機序
Target of Action
Thiazole compounds have been known to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Some thiazole compounds, like voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds, in general, can affect various biochemical pathways depending on their specific targets .
Result of Action
Thiazole compounds that interact with dna and topoisomerase ii can cause dna double-strand breaks, leading to cell death .
Action Environment
It is known that the compound is insoluble in water , which could impact its distribution and efficacy in aqueous environments.
生化学分析
Biochemical Properties
2-(4-Pyridyl)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating or inhibiting their activity. For instance, it can form coordination complexes with metal ions, which can then interact with enzymes, altering their catalytic properties . Additionally, 2-(4-Pyridyl)thiazole-4-carboxylic acid can bind to specific protein sites, influencing protein folding and stability . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 2-(4-Pyridyl)thiazole-4-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, 2-(4-Pyridyl)thiazole-4-carboxylic acid can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways . These effects highlight the compound’s potential in regulating cellular functions and its therapeutic potential.
Molecular Mechanism
At the molecular level, 2-(4-Pyridyl)thiazole-4-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function . The compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction . Furthermore, 2-(4-Pyridyl)thiazole-4-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are key to understanding the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Pyridyl)thiazole-4-carboxylic acid can change over time. The compound is generally stable under normal temperatures and pressures, but it can degrade when exposed to strong oxidizing agents, acids, or bases . Long-term studies have shown that 2-(4-Pyridyl)thiazole-4-carboxylic acid can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions and the duration of exposure . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-(4-Pyridyl)thiazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
2-(4-Pyridyl)thiazole-4-carboxylic acid is involved in several metabolic pathways. It can interact with enzymes and cofactors, influencing the conversion of substrates to products . The compound’s impact on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism and its potential therapeutic applications . These interactions are essential for understanding the compound’s biological activity and its effects on cellular function.
Transport and Distribution
The transport and distribution of 2-(4-Pyridyl)thiazole-4-carboxylic acid within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Additionally, 2-(4-Pyridyl)thiazole-4-carboxylic acid can accumulate in certain cellular compartments, influencing its localization and activity . These factors are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(4-Pyridyl)thiazole-4-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of 2-(4-Pyridyl)thiazole-4-carboxylic acid is crucial for elucidating its mechanism of action and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridyl)thiazole-4-carboxylic acid typically involves the reaction of 4-pyridinecarboxaldehyde with thiourea in the presence of a base, followed by oxidation . The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for 2-(4-Pyridyl)thiazole-4-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification techniques such as column chromatography to ensure high purity .
化学反応の分析
Types of Reactions
2-(4-Pyridyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
類似化合物との比較
Similar Compounds
2-(4-Pyridyl)thiazole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4-(2-Thiazolyl)pyridine: Similar structure but different positioning of the thiazole and pyridine rings.
2-(4-Pyridyl)thiazole-5-carboxylic acid: Similar but with the carboxylic acid group at a different position on the thiazole ring
Uniqueness
2-(4-Pyridyl)thiazole-4-carboxylic acid is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with various ligands. This makes it particularly valuable in pharmaceutical and organic synthesis applications .
特性
IUPAC Name |
2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOQMBOJAAZEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351988 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21278-86-4 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Hptca interesting for material science applications?
A: Hptca is a versatile ligand for constructing MOFs due to its multiple coordination sites. It possesses both a pyridine nitrogen and a thiazole nitrogen, capable of binding to metal ions. Additionally, the carboxylic acid group can further participate in coordination, leading to diverse structural motifs. [, ]
Q2: Can you provide examples of the structural diversity observed in MOFs incorporating Hptca?
A: Hptca has been successfully used to synthesize MOFs with various dimensionalities and topologies. For instance, research has shown the formation of: * 2D corrugated coordination networks: These layered structures, observed in complexes with Cu(II) and Zn(II), are further stabilized by interdigitation and hydrogen bonding. []* 1D double chain structure: A distinct chain-like arrangement was observed in a Co(II) complex with Hptca. []* 3D non-interpenetrating framework: This framework, denoted as SZL-1, exhibits the rare moganite topology, characterized by two types of topologically inequivalent nodes. []
Q3: How does the choice of metal ion influence the resulting MOF structure?
A: The coordination preferences of the metal ion play a crucial role in dictating the final MOF structure. Different metal ions possess varying ionic radii, coordination numbers, and preferred geometries. These factors, along with the ligand's flexibility and reaction conditions, contribute to the diverse array of architectures observed when using Hptca. [, ] For instance, while Cu(II) and Zn(II) yielded isostructural 2D networks with Hptca, Co(II) resulted in a 1D chain structure. []
Q4: Are there any unique topological features observed in Hptca-based MOFs?
A: Yes, one notable example is the SZL-1 framework, which exhibits the rare moganite topology. This topology is characterized by two types of topologically inequivalent nodes within the framework. [] Additionally, a mixed-valence copper-based MOF incorporating Hptca showcased three different chain-based topology types depending on the chosen connection atoms for analysis. [] This highlights the structural complexity achievable with Hptca as a building block.
Q5: Beyond structural diversity, are there any other interesting properties reported for Hptca-based MOFs?
A: Preliminary studies indicate that the mixed-valence copper-based MOF with Hptca exhibits selective adsorption of CO2 over N2. [] This suggests potential applications in gas separation and storage, an area of significant interest in material science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)


![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)



![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)

